AChE-IN-69
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C16H12F3N3OS |
|---|---|
Molekulargewicht |
351.3 g/mol |
IUPAC-Name |
5-[4-(trifluoromethyl)phenyl]-6-thia-1,4,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8-trien-2-one |
InChI |
InChI=1S/C16H12F3N3OS/c17-16(18,19)10-6-4-9(5-7-10)13-21-12-14(24-13)20-11-3-1-2-8-22(11)15(12)23/h4-7H,1-3,8H2 |
InChI-Schlüssel |
FAJBNOKBPQRKGO-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Preliminary Cytotoxicity of Acetylcholinesterase Inhibitor AChE-IN-69
Disclaimer: No specific public data exists for a compound designated "AChE-IN-69." This document provides a representative preliminary cytotoxicity profile for a hypothetical novel acetylcholinesterase (AChE) inhibitor, synthesized from established toxicological principles and methodologies for this class of compounds. The data and protocols presented herein are for illustrative purposes to guide the preclinical safety assessment of new AChE inhibitors.
Introduction
Acetylcholinesterase (AChE) inhibitors are a class of compounds that block the enzymatic degradation of the neurotransmitter acetylcholine, leading to its accumulation at cholinergic synapses. This mechanism is therapeutically beneficial in conditions like Alzheimer's disease and myasthenia gravis.[1][2] However, the therapeutic window for AChE inhibitors is often narrow, and off-target effects can lead to significant cytotoxicity.[2] Therefore, a thorough in vitro evaluation of the cytotoxic potential of any new AChE inhibitor, such as the hypothetical this compound, is a critical step in its preclinical development. This guide outlines the standard experimental protocols and data presentation for a preliminary cytotoxicity assessment.
Data Presentation: Quantitative Cytotoxicity Data
The following tables summarize hypothetical quantitative data for the preliminary cytotoxicity assessment of this compound in relevant cell lines, such as the human neuroblastoma cell line SH-SY5Y and the human liver carcinoma cell line HepG2.[1]
Table 1: Cytotoxicity of this compound as Determined by MTT Assay after 24-hour Exposure
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| SH-SY5Y | 0.1 | 98.2 ± 3.1 | 45.7 |
| 1 | 95.5 ± 2.8 | ||
| 10 | 78.1 ± 4.5 | ||
| 50 | 49.3 ± 3.9 | ||
| 100 | 21.6 ± 2.2 | ||
| HepG2 | 0.1 | 99.1 ± 2.5 | 62.3 |
| 1 | 97.3 ± 3.0 | ||
| 10 | 85.4 ± 4.1 | ||
| 50 | 55.8 ± 3.7 | ||
| 100 | 30.1 ± 2.9 |
Table 2: Membrane Integrity Assessment by LDH Release Assay after 24-hour Exposure
| Cell Line | This compound Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| SH-SY5Y | 0.1 | 2.1 ± 0.5 |
| 1 | 4.7 ± 0.8 | |
| 10 | 18.9 ± 2.1 | |
| 50 | 45.2 ± 3.8 | |
| 100 | 75.4 ± 5.2 | |
| HepG2 | 0.1 | 1.5 ± 0.4 |
| 1 | 3.2 ± 0.6 | |
| 10 | 12.7 ± 1.9 | |
| 50 | 40.1 ± 3.5 | |
| 100 | 68.9 ± 4.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Culture and Treatment
-
Cell Lines: SH-SY5Y (human neuroblastoma) and HepG2 (human liver carcinoma) cells are commonly used for neurotoxicity and general cytotoxicity screening, respectively.[1]
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM for HepG2, DMEM/F12 for SH-SY5Y) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted in the culture medium to the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity.
2. MTT Cell Viability Assay
This assay measures the metabolic activity of viable cells, which is an indicator of cell viability.[4]
-
Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[2]
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration at which 50% of cell viability is inhibited) is calculated using non-linear regression analysis.[5]
3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, which indicates a loss of membrane integrity.[2]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.[2]
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (from a commercially available kit) to each supernatant sample.[2]
-
Incubation and Measurement: Incubate the samples as per the manufacturer's instructions and measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
4. Apoptosis Assessment by Flow Cytometry
Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in 6-well plates with this compound at concentrations around the IC₅₀ value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Caption: A potential signaling pathway for AChE inhibitor-induced apoptosis.
Conclusion
The preliminary cytotoxicity assessment is a critical first step in evaluating the therapeutic potential of a novel AChE inhibitor like this compound. The data generated from the described assays will provide essential information on the compound's safety profile and guide further development. If significant cytotoxicity is observed, medicinal chemistry efforts may be required to modify the compound's structure to reduce toxicity while maintaining its inhibitory activity.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From Dyes to Drugs? Selective Leishmanicidal Efficacy of Repositioned Methylene Blue and Its Derivatives in In Vitro Evaluation [mdpi.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
AChE-IN-69 solubility and stability studies
An In-Depth Technical Guide to the Solubility and Stability of Novel Acetylcholinesterase Inhibitors
Disclaimer: Initial searches for a compound specifically named "AChE-IN-69" did not yield any publicly available data on its solubility and stability. The following guide is a general framework designed for researchers, scientists, and drug development professionals on how to approach the characterization of a novel acetylcholinesterase (AChE) inhibitor, using data structures and methodologies analogous to those for similar compounds found in the public domain. The quantitative data and specific protocols provided are illustrative examples and should be adapted based on the empirical results obtained for the compound of interest.
Solubility Studies
The solubility of a potential drug candidate is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Determining the solubility in various solvents is a fundamental first step in preclinical development.
Experimental Protocol for Solubility Determination
A common method for determining the solubility of a compound is the shake-flask method, which is considered the gold standard.
Objective: To determine the equilibrium solubility of a compound in various solvents.
Materials:
-
The acetylcholinesterase inhibitor (e.g., this compound)
-
A panel of solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol)
-
Vials
-
Shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the compound to a known volume of the solvent in a vial.
-
Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials for undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility in mg/mL or µg/mL.
Example Solubility Data
The following table summarizes hypothetical solubility data for a novel AChE inhibitor, presented in a format for easy comparison.
| Solvent | Approximate Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 30 | Recommended for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | ≥ 30 | An alternative to DMSO for stock solutions. |
| Ethanol | ~5 | Limited solubility; may be suitable for some applications. |
| Water | < 0.1 | Considered practically insoluble; not recommended for aqueous stock solutions.[1] |
| PBS (pH 7.4) | < 0.1 | Considered practically insoluble; direct dissolution in aqueous buffers is not recommended for creating concentrated stocks.[1] |
Note: Precipitation in aqueous solutions is a common issue for hydrophobic compounds when diluting from a DMSO stock.[1] To mitigate this, it is advisable to perform serial dilutions in DMSO first to a lower concentration before adding it slowly to the aqueous buffer while vortexing.[1] The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[1]
Experimental Workflow for Solubility Testing
Caption: Workflow for solubility determination using the shake-flask method.
Stability Studies
Assessing the chemical stability of a compound in various conditions is crucial to ensure the reliability of experimental results and to determine appropriate storage and handling procedures.
Experimental Protocol for Stability Assessment in Solution
Objective: To evaluate the stability of the compound in a stock solution (e.g., DMSO) and in an aqueous buffer over time.
Materials:
-
Pre-dissolved compound in DMSO (high concentration stock)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Vials
-
Incubator/water bath set at various temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system
Procedure:
-
Prepare a stock solution of the compound in DMSO.
-
Dilute the stock solution into the aqueous buffer to the desired final concentration.
-
Aliquot the solutions into separate vials for each time point and temperature.
-
Store the vials at the different temperatures.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each temperature.
-
Immediately analyze the samples by HPLC to determine the concentration of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
Example Stability Data
The following table provides a template for presenting stability data.
| Condition | Incubation Time (hours) | % Compound Remaining | Notes |
| In DMSO at -20°C | 72 | >99% | Stable for long-term storage. |
| In DMSO at Room Temperature (25°C) | 24 | >98% | Reasonably stable for the duration of a typical experiment. |
| In PBS (pH 7.4) at 37°C | 2 | >95% | Indicates sufficient stability for in vitro cell-based assays. |
| In PBS (pH 7.4) at 37°C | 8 | ~85% | Shows some degradation over a longer incubation period. |
| Freeze-Thaw Cycles (in DMSO) | 3 cycles | >99% | Stable to multiple freeze-thaw cycles. |
Logical Workflow for Stability Assessment
References
Methodological & Application
Application Notes and Protocols: AChE-IN-69 (Represented by Donepezil) as a Tool for Studying Cholinergic Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The study of cholinergic pathways is fundamental to understanding cognitive function, neuromuscular transmission, and the pathophysiology of various neurological disorders, including Alzheimer's disease.[1][2] Acetylcholinesterase (AChE) inhibitors are invaluable tools in this research, as they allow for the controlled modulation of acetylcholine (B1216132) (ACh) levels in the synaptic cleft.[3][4] While a specific compound designated "AChE-IN-69" is not prominently described in the current scientific literature, this document will utilize Donepezil , a well-characterized, potent, and selective AChE inhibitor, as a representative molecule to detail the application and protocols for using such a tool in cholinergic research.[2][5]
Donepezil is a centrally acting, reversible inhibitor of acetylcholinesterase.[5] Its primary mechanism of action is the inhibition of AChE, the enzyme responsible for the hydrolysis of acetylcholine.[3][4] This inhibition leads to an increase in the concentration and duration of action of acetylcholine at cholinergic synapses, thereby enhancing cholinergic neurotransmission.[2][5]
Data Presentation: In Vitro Inhibitory Activity
The efficacy of an AChE inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[6] A lower IC50 value indicates greater potency.[6] The selectivity of an inhibitor is often assessed by comparing its potency against acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE).[6]
| Compound | Target Enzyme | IC50 Value (nM) | Source Organism of Enzyme | Reference |
| Donepezil | Human AChE (hAChE) | 11 | Human | [7] |
| Electric Eel AChE (EeAChE) | 21 | Electrophorus electricus | [8] | |
| Equine BChE (eqBChE) | 3300 | Equine | [7] |
Note: IC50 values can vary depending on the experimental conditions, including the source of the enzyme and the assay methodology.[6]
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the in vitro inhibitory activity of a compound against acetylcholinesterase.[9]
Principle: The assay measures the activity of AChE by quantifying the rate of thiocholine (B1204863) production. Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[9] The rate of color development is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compound (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and a reference inhibitor (e.g., Donepezil) in a suitable solvent like DMSO.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of various concentrations of the test compound solution to the designated wells.
-
Add 50 µL of the AChE solution to each well.
-
Incubate the plate for 15 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the DTNB solution to each well.
-
To start the reaction, add 75 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.
-
Protocol 2: In Vivo Microdialysis for Acetylcholine Measurement
This protocol outlines a general procedure for measuring extracellular acetylcholine levels in the brain of a live animal, and how an AChE inhibitor is used in this context.[10][11]
Principle: Microdialysis is a technique used to sample the extracellular fluid from a specific brain region in an awake and freely moving animal.[10] A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted. The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF). Neurotransmitters in the extracellular space diffuse across the membrane into the perfusion fluid (dialysate), which is then collected for analysis. Due to the rapid degradation of acetylcholine by AChE, an AChE inhibitor is typically included in the perfusion fluid to allow for detectable levels of acetylcholine in the dialysate.[11]
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus for surgery
-
Syringe pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF)
-
AChE inhibitor (e.g., Donepezil, though often a non-systemically acting one like neostigmine (B1678181) is used in the perfusate to localize the effect)
-
An analytical system for acetylcholine detection (e.g., HPLC with electrochemical detection or LC-MS/MS)
-
Anesthetized animal (e.g., rat or mouse)
Procedure:
-
Surgical Implantation of the Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Allow the animal to recover from surgery for a few days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with aCSF containing an AChE inhibitor at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a baseline level of acetylcholine.
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
-
Pharmacological Challenge:
-
Administer the test compound (e.g., Donepezil, systemically via i.p. or s.c. injection) to study its effect on acetylcholine release.
-
Continue collecting dialysate samples to monitor changes in acetylcholine levels over time.
-
-
Sample Analysis:
-
Analyze the acetylcholine concentration in the collected dialysate samples using a sensitive analytical method like HPLC-ECD or LC-MS/MS.[11]
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.
-
Mandatory Visualizations
Cholinergic Signaling Pathway
Caption: Cholinergic synapse showing ACh synthesis, release, receptor binding, and enzymatic degradation by AChE, which is blocked by an inhibitor.
Mechanism of Action of an AChE Inhibitor
Caption: Comparison of normal cholinergic transmission with transmission in the presence of an AChE inhibitor, leading to prolonged signaling.
Experimental Workflow for In Vitro AChE Inhibition Assay
References
- 1. benchchem.com [benchchem.com]
- 2. ivypanda.com [ivypanda.com]
- 3. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 4. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 5. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for AChE-IN-69 Administration in Mice
Disclaimer: As of the current literature search, specific pharmacokinetic and administration protocol data for "AChE-IN-69" in mice are not publicly available. The following application notes and protocols are based on established, general methodologies for administering acetylcholinesterase (AChE) inhibitors and other investigational compounds to mice.[1][2][3][4][5][6] Researchers should adapt these guidelines based on the specific physicochemical properties of this compound and in-house experimental data.
Introduction
These notes provide a comprehensive guide for the administration of the investigational acetylcholinesterase (AChE) inhibitor, this compound, to mouse models. The selection of an appropriate administration route is a critical factor that influences the pharmacokinetic and pharmacodynamic profile of a compound, ultimately impacting experimental outcomes.[1][6] This document outlines protocols for common administration routes, standards for data presentation, and visual workflows to assist researchers in designing and executing their studies. AChE inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine.[7][8]
Comparative Data for Administration Routes
The choice of administration route depends on the experimental goals, the properties of the compound, and the desired rate of absorption.[1] The following table summarizes key parameters for common routes used in mice.[2][3][4][5][6]
| Administration Route | Typical Volume (mL/kg) | Absorption Rate | Key Advantages | Key Disadvantages |
| Oral (PO) Gavage | 5 - 10 | Variable | Delivers an exact dose to the gastrointestinal tract.[2] | Potential for stress, esophageal or stomach injury.[3][6] |
| Intraperitoneal (IP) | 10 - 20 | Rapid | Large volume can be administered; bypasses first-pass metabolism. | Risk of injection into abdominal organs; potential for irritation.[5] |
| Intravenous (IV) | 5 | Rapid / Immediate | Bypasses the need for absorption, providing immediate systemic circulation.[3][5] | Requires technical skill; smaller volumes; potential for tail vein injury.[2] |
| Subcutaneous (SC) | 10 - 20 | Slow / Sustained | Suitable for slow-release formulations and less invasive.[5] | Slower absorption; risk of local irritation or infection.[5] |
| Intramuscular (IM) | 0.05 per site | Rapid | Provides relatively rapid absorption.[5] | Not generally recommended in mice due to small muscle mass.[2] |
Pharmacokinetic Parameters of AChE Inhibitors in Rodents
Pharmacokinetic parameters are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. The following table provides a template for recording experimental data, with example parameters from studies on other AChE inhibitors in rodents.[9][10][11]
| Parameter | Description | Example Value (Donepezil, oral, 10 mg/kg in rats)[11] | This compound Data |
| Tmax (h) | Time to reach maximum plasma concentration | 1.4 ± 0.5 | |
| Cmax (ng/mL) | Maximum plasma concentration | 97.3 ± 24.4 | |
| AUC (ng*h/mL) | Area under the plasma concentration-time curve | 1342.6 ± 115.5 | |
| t1/2 (h) | Elimination half-life | ~5 (Oxime 20, IM in rats)[9] | |
| Bioavailability (%) | Fraction of administered dose reaching systemic circulation | 3.6 |
Experimental Protocols
Any substance administered parenterally must be sterile and should be isotonic with a physiological pH.[4] It is recommended to warm substances to at least room temperature before administration to avoid lowering the animal's body temperature.[4]
Oral Gavage (PO) Protocol
Materials:
-
Sterile this compound solution
-
Appropriately sized syringe
-
Flexible or ball-tipped gavage needle (22-24 gauge for mice)[1]
-
Appropriate Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Measure the distance from the mouse's oral cavity to the xiphoid process to estimate the correct insertion depth for the gavage needle and mark this depth.[1]
-
Restraint: Securely restrain the mouse by scruffing the neck and back to keep the head and body in a straight line.[1]
-
Needle Insertion: Gently introduce the gavage needle into the mouth, slightly off-center.[1]
-
Swallowing Reflex: As the needle reaches the pharynx, the mouse should swallow. Gently advance the tube down the esophagus to the pre-measured mark without resistance. If resistance is felt or the animal shows respiratory distress, withdraw the needle immediately.[1]
-
Administration: Once correctly positioned, administer the substance smoothly.[1]
-
Withdrawal & Monitoring: Withdraw the gavage needle in a single, smooth motion and monitor the mouse for any signs of distress.[1]
Intraperitoneal (IP) Injection Protocol
Materials:
-
Sterile this compound solution
-
Sterile syringe with a 25-27 gauge needle
-
70% Alcohol swabs
-
Appropriate PPE
Procedure:
-
Restraint: Securely restrain the mouse, exposing the abdomen.
-
Site Identification: Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate to ensure no fluid is withdrawn, then inject the solution.
-
Withdrawal & Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
Intravenous (IV) Injection Protocol (Tail Vein)
Materials:
-
Sterile this compound solution
-
Sterile syringe (e.g., 0.5-1 mL) with a 27-30 gauge needle[1]
-
A mouse restraining device
-
Heat lamp or warm water to induce vasodilation[1]
-
70% Alcohol swabs
-
Appropriate PPE
Procedure:
-
Preparation: Place the mouse in a restraining device, allowing access to the tail. Use a heat lamp or warm water to dilate the tail veins.[1]
-
Site Identification: Disinfect the tail with an alcohol swab. The two lateral tail veins are visible on either side of the tail.[1]
-
Injection: Insert the needle, bevel up, into the vein at a shallow angle. The needle should be visible within the vein.[1]
-
Confirmation: A small amount of blood may flash back into the needle hub.[1] Inject the solution slowly.
-
Withdrawal & Monitoring: Withdraw the needle and apply gentle pressure to the injection site. Monitor the mouse for any signs of distress.
Visualizations
Experimental Workflow for this compound Administration
Caption: General experimental workflow for this compound administration in mice.
Simplified Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Mechanism of action for an AChE inhibitor like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dsv.ulaval.ca [dsv.ulaval.ca]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 7. Mice heterozygous for AChE are more sensitive to AChE inhibitors but do not respond to BuChE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacodynamic analysis of acetylcholinesterase inhibition by distigmine bromide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application of Novel Acetylcholinesterase Inhibitor AChE-IN-69 in Organotypic Slice Cultures: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotypic slice cultures (OSCs) are a valuable ex vivo model for studying complex neuronal processes and neurodegenerative diseases in a three-dimensional environment that preserves the cytoarchitecture of the brain tissue.[1][2][3][4] This model is particularly well-suited for investigating the effects of novel therapeutic compounds on neuronal viability, synaptic function, and disease-related pathologies. While direct studies on the application of the specific acetylcholinesterase inhibitor, AChE-IN-69, in organotypic slice cultures are not currently available in the published literature, this document provides a comprehensive set of protocols and application notes to guide researchers in designing and executing such experiments. The following sections detail a generalized protocol for establishing and maintaining organotypic hippocampal slice cultures, a common model for neurodegenerative research, and discuss the expected mechanistic actions of an acetylcholinesterase inhibitor in this system.
Mechanistic Action of Acetylcholinesterase Inhibitors
Acetylcholinesterase (AChE) is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, compounds like this compound are expected to increase the concentration and duration of action of ACh at cholinergic synapses.[5] This modulation of cholinergic signaling can have various downstream effects, including the potential for neuroprotection and the amelioration of cognitive deficits associated with neurodegenerative disorders such as Alzheimer's disease.[6] The investigation of AChE inhibitors in OSCs can, therefore, provide crucial insights into their therapeutic potential.
Experimental Protocols
Preparation of Organotypic Hippocampal Slice Cultures
This protocol is adapted from established methods for creating organotypic hippocampal slice cultures from postnatal day 8-9 mice.[1][7]
Materials:
-
Postnatal day 8-9 mice
-
Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)
-
Culture medium (e.g., 50% MEM, 25% HBSS, 25% horse serum, with supplements)
-
Millicell cell culture inserts (0.4 µm)[7]
-
6-well culture plates
-
McIlwain tissue chopper or vibratome[1]
-
Stereomicroscope
-
Sterile surgical instruments
Procedure:
-
Animal Euthanasia and Brain Extraction: Euthanize P8-9 mouse pups in accordance with approved animal welfare protocols. Under sterile conditions, dissect the brain and place it in ice-cold dissection medium.
-
Hippocampal Dissection: Isolate the hippocampi from both hemispheres.
-
Slicing: Cut the hippocampi into 350-400 µm thick transverse slices using a tissue chopper or vibratome.[3][8]
-
Slice Separation and Plating: Carefully separate the individual slices in dissection medium. Transfer 3-4 slices onto each Millicell culture insert.
-
Culturing: Place the inserts into 6-well plates containing 1 mL of pre-warmed culture medium per well. Ensure the medium does not cover the top of the slice.
-
Incubation: Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
Medium Change: Change the culture medium every 2-3 days.
Experimental Workflow for Organotypic Slice Culture Preparation
Caption: Workflow for preparing organotypic hippocampal slice cultures.
Treatment with this compound
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Working Solution Preparation: Dilute the stock solution in culture medium to the desired final concentrations for treatment. It is crucial to include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).
-
Treatment Application: After a period of stabilization in culture (e.g., 7-14 days), replace the medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the slices for the desired duration of the experiment.
Data Presentation and Analysis
To assess the effects of this compound, various quantitative endpoints can be measured. The data should be summarized in clear and structured tables for easy comparison between treatment groups.
Table 1: Example of Quantitative Data Summary for Neuroprotection Assay
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | LDH Release (Arbitrary Units) | Caspase-3 Activity (Fold Change) |
| Vehicle Control | - | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Excitotoxin | 50 | 45 ± 3.8 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| This compound | 1 | 52 ± 4.1 | 3.1 ± 0.3 | 3.8 ± 0.4 |
| This compound | 10 | 68 ± 5.5 | 2.4 ± 0.2 | 2.5 ± 0.3 |
| This compound | 50 | 85 ± 6.2 | 1.5 ± 0.1 | 1.3 ± 0.2 |
Data are presented as mean ± SEM. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significance.
Key Experiments and Methodologies
Neuroprotection Assay
To investigate the potential neuroprotective effects of this compound, an excitotoxicity model can be established in the organotypic slice cultures.
Protocol:
-
Induce Excitotoxicity: After stabilization, expose the slice cultures to an excitotoxic agent such as N-methyl-D-aspartate (NMDA) or kainic acid for a defined period (e.g., 24 hours).
-
Co-treatment/Pre-treatment: Apply this compound either concurrently with the excitotoxin (co-treatment) or for a period before the excitotoxic insult (pre-treatment).
-
Assessment of Cell Death: Quantify neuronal cell death using methods such as:
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that enters and stains the nuclei of dead cells. Capture fluorescent images and quantify the PI-positive area.
-
Lactate Dehydrogenase (LDH) Assay: LDH is an enzyme released from damaged cells into the culture medium. Measure LDH activity in the medium as an indicator of cell death.
-
-
Apoptosis Assays: Measure markers of apoptosis, such as caspase-3 activity, using commercially available kits.
Signaling Pathway Analysis
The investigation of signaling pathways modulated by this compound can provide insights into its mechanism of action.
Hypothesized Signaling Pathway for AChE Inhibition
Caption: Hypothesized action of this compound in the synapse.
Protocol:
-
Protein Extraction: Following treatment, harvest the organotypic slices and extract total protein.
-
Western Blotting: Use Western blotting to analyze the expression and phosphorylation status of key proteins in neuroprotective signaling pathways, such as Akt, ERK, and CREB.
-
Immunohistochemistry: Perform immunohistochemical staining on fixed slices to visualize the localization and expression of proteins of interest within the different cell types of the hippocampus.
Conclusion
References
- 1. Preparation of organotypic brain slice cultures for the study of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ORGANOTYPIC BRAIN SLICE CULTURES: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organotypic brain slice cultures to model neurodegenerative proteinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 6. Neurophysiological predictors of long term response to AChE inhibitors in AD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]
- 8. Organotypic Slice Protocol from Stem Cell-derived Neuronal Organoids | Axion Biosystems [axionbiosystems.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Bioavailability of AChE-IN-69
Welcome to the technical support center for AChE-IN-69. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges related to the bioavailability of this novel acetylcholinesterase inhibitor. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, standardized experimental protocols, and data presentation examples to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the poor oral bioavailability of a novel acetylcholinesterase inhibitor like this compound?
Poor oral bioavailability for acetylcholinesterase inhibitors, and many other small molecule drug candidates, often stems from a combination of factors. The primary obstacles include low aqueous solubility, which restricts the drug's dissolution in gastrointestinal fluids, and poor intestinal permeability, which prevents it from being effectively absorbed across the gut wall into the bloodstream.[1][2][3] Furthermore, the compound may be subject to rapid first-pass metabolism in the liver, where a substantial fraction is metabolized by enzymes, such as cytochrome P450s, before it can enter systemic circulation.[1][4]
Q2: My preliminary data shows this compound has low aqueous solubility. What are the initial steps I should take to address this?
When facing low aqueous solubility, the first step is to accurately quantify it using a standardized method like a kinetic or thermodynamic solubility assay. Once confirmed, several formulation strategies can be explored.[5][6][7] Physicochemical modifications are a common starting point.[1] Techniques like particle size reduction (micronization or nanosizing) increase the surface area-to-volume ratio, which can enhance the dissolution rate.[8][9] For ionizable compounds, salt formation is another effective strategy to improve solubility and dissolution.[1]
Q3: How do I determine if poor permeability is the primary issue for this compound?
The most common in vitro model to assess intestinal permeability is the Caco-2 permeability assay.[10][11][12] This assay uses a monolayer of differentiated Caco-2 cells, which resemble the epithelial lining of the human small intestine.[11][13] By measuring the rate of transport of this compound from the apical (intestinal lumen) side to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp).[13] A low Papp value suggests poor permeability is a likely contributor to low bioavailability.
Q4: The Caco-2 assay shows a high efflux ratio for this compound. What does this indicate?
An efflux ratio, calculated by dividing the permeability from the basolateral-to-apical (B-A) direction by the apical-to-basolateral (A-B) direction (Papp B-A / Papp A-B), greater than 2 is a strong indicator of active efflux.[12][13] This means that cellular transporters, such as P-glycoprotein (P-gp), are actively pumping this compound out of the intestinal cells and back into the gastrointestinal lumen, thereby reducing its net absorption.[14]
Q5: What formulation strategies can be used to overcome these bioavailability barriers?
Several advanced formulation strategies can be employed depending on the specific challenge:
-
For Poor Solubility:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create an amorphous state, significantly improving its dissolution rate.[1][8]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can dissolve the compound in a lipid vehicle, which forms a microemulsion in the GI tract, enhancing solubilization and absorption.[1][2]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility.[1]
-
-
For Poor Permeability/High Efflux:
-
Permeation Enhancers: Including excipients that can transiently open the tight junctions between intestinal cells.
-
Efflux Pump Inhibitors: Co-administering this compound with known inhibitors of transporters like P-gp can increase absorption.[14]
-
Prodrugs: Chemically modifying the this compound molecule to create a more permeable version (a prodrug) that converts back to the active compound after absorption.[1]
-
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent results in the in vitro solubility assay.
-
Possible Cause 1: Compound Precipitation: The compound may be precipitating out of the dimethyl sulfoxide (B87167) (DMSO) stock solution when added to the aqueous buffer.
-
Possible Cause 2: pH-Dependent Solubility: this compound's solubility may be highly dependent on the pH of the buffer.
-
Troubleshooting Steps: Perform solubility assays across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8) to understand its behavior in different segments of the GI tract.[16]
-
Issue 2: Low compound recovery in the Caco-2 permeability assay.
-
Possible Cause 1: Non-specific Binding: The compound may be binding to the plastic of the assay plates or Transwell® inserts.
-
Troubleshooting Steps: Use low-binding plates. Include a mass balance calculation in your analysis by measuring the amount of compound remaining in the donor chamber and associated with the cell monolayer at the end of the experiment.
-
-
Possible Cause 2: Cellular Metabolism: The Caco-2 cells may be metabolizing this compound during the incubation period.
-
Troubleshooting Steps: Analyze samples from both the donor and receiver compartments for the presence of potential metabolites using LC-MS/MS. If metabolism is significant, this assay may also provide early clues about metabolic liabilities.
-
-
Possible Cause 3: Poor Compound Stability: The compound may be chemically unstable in the assay buffer.
-
Troubleshooting Steps: Incubate this compound in the assay buffer without cells for the duration of the experiment and measure its concentration over time to assess chemical stability.[16]
-
Issue 3: this compound shows very rapid clearance in the liver microsomal stability assay.
-
Possible Cause: Extensive Hepatic Metabolism: This result indicates that the compound is likely a substrate for Phase I metabolizing enzymes (e.g., Cytochrome P450s) present in the liver microsomes.[4][17] This suggests a high probability of extensive first-pass metabolism in vivo.
-
Troubleshooting Steps:
-
Confirm NADPH Dependence: Run the assay in the absence of the NADPH cofactor.[18][19] A significantly lower clearance rate without NADPH confirms enzymatic metabolism is the primary route of elimination.
-
Identify Metabolic Soft Spots: Use medicinal chemistry approaches to identify the part of the molecule susceptible to metabolism and modify the structure to block this metabolic pathway.
-
Consider Prodrug Strategies: Design a prodrug that masks the metabolically liable part of the molecule, releasing the active drug after absorption.
-
-
Data Presentation
Quantitative data should be summarized for clear comparison. Below are example tables for presenting results from key in vitro bioavailability assays.
Table 1: Solubility Assessment of this compound
| pH | Assay Type | Solubility (µg/mL) | Classification |
|---|---|---|---|
| 1.2 | Kinetic | < 1 | Low Solubility |
| 6.8 | Kinetic | < 1 | Low Solubility |
| 7.4 | Kinetic | 2.5 | Low Solubility |
Table 2: Caco-2 Permeability and Efflux Potential of this compound
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |
|---|---|---|---|---|
| This compound | A -> B | 0.8 | 5.2 | Low |
| B -> A | 4.16 | |||
| Atenolol (Low Perm.) | A -> B | 0.5 | N/A | Low |
| Antipyrine (High Perm.) | A -> B | 25.0 | N/A | High |
Table 3: Metabolic Stability of this compound in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |
|---|---|---|---|
| This compound | < 5 | > 200 | High Clearance / Unstable |
| Verapamil (High CL) | 8 | 150 | High Clearance / Unstable |
| Dextromethorphan (Low CL) | 55 | 22 | Low Clearance / Stable |
Visualizations of Workflows and Pathways
Diagrams can clarify complex processes and relationships. The following are generated using Graphviz (DOT language).
Caption: Key factors contributing to the low oral bioavailability of a drug candidate.
Caption: A typical in vitro workflow to diagnose and address bioavailability issues.
Detailed Experimental Protocols
Kinetic Solubility Assay Protocol[5][15][20]
-
Objective: To determine the kinetic solubility of this compound in aqueous buffers.
-
Materials: this compound, DMSO, Phosphate (B84403) Buffered Saline (PBS) at pH 7.4, 96-well microtiter plates, plate shaker, UV-Vis spectrophotometer or nephelometer.
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Add 2 µL of the 10 mM DMSO stock solution to the first well, resulting in a 100 µM solution with 1% DMSO. Mix thoroughly.
-
Perform serial dilutions across the plate to generate a range of concentrations.
-
Seal the plate and incubate at room temperature (or 37°C) for 2 hours with continuous shaking.
-
After incubation, measure the solubility. This can be done by detecting undissolved particles via light scattering with a nephelometer or by filtering the solution and measuring the absorbance of the filtrate with a UV spectrophotometer.[5][20]
-
The highest concentration at which no precipitate is detected is reported as the kinetic solubility.
-
Caco-2 Permeability Assay Protocol[10][11][21]
-
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
-
Materials: Caco-2 cells, Transwell® inserts (e.g., 24-well format), cell culture medium, Hank's Balanced Salt Solution (HBSS), this compound, control compounds (e.g., atenolol, antipyrine), LC-MS/MS system.
-
Procedure:
-
Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for the formation of a differentiated, confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). TEER values should be ≥200 Ω·cm².[21]
-
Wash the cell monolayers with pre-warmed (37°C) HBSS.
-
For Apical to Basolateral (A-B) Permeability: Add this compound (e.g., at a final concentration of 10 µM) in HBSS to the apical (donor) compartment. Add fresh HBSS to the basolateral (receiver) compartment.
-
For Basolateral to Apical (B-A) Permeability: Add this compound in HBSS to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.[11][21]
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
-
Liver Microsomal Stability Assay Protocol[4][18][22]
-
Objective: To evaluate the metabolic stability of this compound in the presence of liver enzymes.
-
Materials: Pooled Human Liver Microsomes (HLM), NADPH regenerating system (or NADPH), 0.1 M phosphate buffer (pH 7.4), this compound, control compounds, ice-cold acetonitrile (B52724) (ACN) with an internal standard, LC-MS/MS system.
-
Procedure:
-
Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
Add this compound to the reaction mixture to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[18][19] A parallel incubation without NADPH serves as a negative control.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (ice-cold ACN with internal standard) to stop the reaction.[4][19]
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant and analyze the remaining concentration of this compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the half-life (t½) and the intrinsic clearance (CLint).[4][18]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. researchgate.net [researchgate.net]
- 9. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. enamine.net [enamine.net]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. benchchem.com [benchchem.com]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mercell.com [mercell.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
How to reduce AChE-IN-69-induced toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals manage and reduce the potential toxicity of the novel acetylcholinesterase inhibitor, AChE-IN-69, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it relate to its potential toxicity?
A1: this compound is an acetylcholinesterase (AChE) inhibitor. Its primary mechanism of action is the blockage of the AChE enzyme, which is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[1] This inhibition leads to an accumulation of ACh, resulting in overstimulation of both muscarinic and nicotinic acetylcholine receptors.[1] While this is the intended therapeutic effect for certain neurological conditions, excessive stimulation can lead to dose-dependent toxicity, manifesting as a range of adverse effects in cellular and animal models.
Q2: What are the common in vitro toxicities observed with novel acetylcholinesterase inhibitors like this compound?
A2: In vitro toxicity of AChE inhibitors can manifest as decreased cell viability, metabolic dysfunction, and loss of membrane integrity. These effects are often concentration-dependent. Common assays to measure these toxicities include MTT, MTS, XTT, and LDH release assays.[2][3] It is crucial to distinguish between specific enzyme inhibition and general cytotoxicity.[2]
Q3: How can I determine the therapeutic window for this compound in my experiments?
A3: The therapeutic window is determined by comparing the on-target potency of the inhibitor with its off-target cytotoxicity.[2] This is often expressed as a Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the half-maximal inhibitory concentration (IC50) for AChE. A higher SI value indicates a more favorable therapeutic window.
Selectivity Index (SI) Calculation: SI = CC50 / IC50
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed in my cell-based assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration of this compound is too high. | Perform a dose-response curve to determine the CC50. Test a range of concentrations below the initially observed toxic level.[4] | Identification of a non-toxic working concentration for your specific cell line. |
| Prolonged exposure time. | Conduct a time-course experiment to assess cell viability at different exposure durations (e.g., 4, 24, 48 hours).[4] | Determination of the optimal incubation time that maximizes AChE inhibition while minimizing cytotoxicity. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is low (typically <1%) and include a solvent-only control in your experiments.[2] | No significant cytotoxicity observed in the solvent control wells compared to untreated cells. |
| Cell line is particularly sensitive. | Test this compound on a panel of different cell lines to identify a more robust model for your studies. | Identification of a cell line with a better tolerance to the compound, allowing for a wider experimental window. |
Issue 2: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding into multi-well plates. Visually inspect plates for even cell distribution. | Consistent cell numbers across all wells, leading to more reproducible assay results. |
| Inhibitor precipitation. | Visually inspect the inhibitor stock solution and the final dilutions in the culture medium for any signs of precipitation. If necessary, adjust the solvent or use a lower concentration. | The inhibitor remains fully dissolved, ensuring accurate and consistent dosing. |
| Assay interference. | Some compounds can interfere with the chemistry of viability assays (e.g., reducing tetrazolium salts in the MTT assay). Use an orthogonal assay method to confirm results (e.g., an ATP-based assay like CellTiter-Glo® or a dye-exclusion assay).[3][5] | Confirmation of cytotoxicity results with a different assay methodology, ruling out assay-specific artifacts. |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using the MTT Assay
This protocol is used to assess the metabolic activity of cells and determine the concentration of this compound that reduces cell viability by 50%.[2][4]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate spectrophotometer
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.[3]
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[2]
-
Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration to determine the CC50 value.[2]
Protocol 2: Co-treatment with an Antioxidant to Mitigate Oxidative Stress-Induced Toxicity
This protocol can be used to investigate if the toxicity of this compound is mediated by oxidative stress and if it can be reduced by a co-treatment with an antioxidant like N-acetylcysteine (NAC).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
N-acetylcysteine (NAC) stock solution
-
Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
-
Pre-treatment (Optional): Pre-incubate cells with a non-toxic concentration of NAC for 1-2 hours before adding this compound.
-
Co-treatment: Treat cells with a toxic concentration of this compound (e.g., at its CC50 or 2x CC50) alone or in combination with various concentrations of NAC. Include controls for untreated cells, cells treated with this compound alone, and cells treated with NAC alone.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Compare the cell viability of cells treated with this compound alone to those co-treated with NAC. A significant increase in viability in the co-treated groups suggests that oxidative stress contributes to the toxicity of this compound.
Data Presentation
Table 1: Comparative Toxicity of this compound Across Different Cell Lines
| Cell Line | Cell Type | IC50 (nM) for AChE | CC50 (µM) | Selectivity Index (SI) |
| SH-SY5Y | Human Neuroblastoma | 15 | 25 | 1667 |
| HepG2 | Human Hepatocellular Carcinoma | N/A | 10 | N/A |
| HEK293 | Human Embryonic Kidney | N/A | 50 | N/A |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Workflow for determining the CC50 of this compound.
Caption: Potential pathway of this compound-induced cytotoxicity.
References
- 1. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
AChE-IN-69 experimental variability and solutions
Notice: Information regarding a specific acetylcholinesterase (AChE) inhibitor designated "AChE-IN-69" is not available in the public domain. Acetylcholinesterase inhibitors are a broad class of compounds, and experimental variability can arise from numerous factors related to the specific chemical entity, experimental setup, and biological system under investigation.
This technical support center provides general troubleshooting guidance and frequently asked questions (FAQs) applicable to experiments involving acetylcholinesterase inhibitors. The principles and methodologies outlined below are based on common challenges encountered in neuropharmacology and drug development research.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of experimental variability when working with AChE inhibitors?
A1: Experimental variability with AChE inhibitors can stem from several factors:
-
Compound Stability and Solubility: Many small molecules can be prone to degradation or precipitation in aqueous solutions, leading to inconsistent effective concentrations.
-
Assay Conditions: Variations in pH, temperature, incubation time, and substrate concentration can significantly impact enzyme kinetics and inhibitor potency measurements.
-
Biological Matrix Effects: Components of the biological sample (e.g., plasma, tissue homogenate) can interfere with the assay, affecting inhibitor binding and enzyme activity.
-
Cell Line or Animal Model Differences: Genetic drift in cell lines or physiological differences in animal models can lead to varied responses to the same compound.
-
Pipetting and Handling Errors: Inaccurate dispensing of reagents, inhibitors, or enzymes is a frequent source of error.
Q2: How can I address poor solubility of my AChE inhibitor?
A2: Solubility issues are a common challenge. Consider the following solutions:
-
Solvent Selection: While DMSO is a common solvent for initial stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent effects. Test a range of pharmaceutically acceptable co-solvents if DMSO is problematic.
-
pH Adjustment: The charge state of a compound can significantly influence its solubility. Evaluate the pKa of your inhibitor and adjust the buffer pH accordingly, ensuring it remains within the optimal range for enzyme activity.
-
Use of Excipients: Surfactants or cyclodextrins can be used to enhance the solubility of hydrophobic compounds. However, these must be validated to ensure they do not interfere with the assay.
-
Sonication and Warming: Gentle sonication or warming of the solution can aid in dissolving the compound. However, be cautious of potential degradation with heat-sensitive molecules.
Q3: My IC50 values for the same AChE inhibitor are inconsistent between experiments. What should I investigate?
A3: Inconsistent IC50 values often point to variability in experimental execution. A systematic troubleshooting approach is recommended:
-
Reagent Quality: Verify the quality and concentration of all reagents, including the enzyme, substrate, and inhibitor. Prepare fresh solutions from reliable starting materials.
-
Assay Validation: Ensure your assay is robust and validated. This includes determining the optimal enzyme and substrate concentrations (typically at or below the Km for competitive inhibitors).
-
Positive and Negative Controls: Always include appropriate controls. A known, stable AChE inhibitor (e.g., donepezil) can serve as a positive control to monitor inter-assay variability.
-
Plate Uniformity: Check for edge effects or other plate-based inconsistencies. Ensure uniform temperature and mixing across all wells.
Troubleshooting Guides
Problem: High Background Signal in an AChE Activity Assay
| Potential Cause | Troubleshooting Step |
| Spontaneous Substrate Hydrolysis | Run a control well with substrate and buffer but no enzyme to quantify the rate of non-enzymatic hydrolysis. Subtract this background from all measurements. |
| Contaminated Reagents | Prepare fresh reagents from new stock materials. Ensure all buffers are filtered and free of particulate matter. |
| Assay Plate Interference | Test different types of microplates (e.g., non-binding surfaces) to rule out interactions between the plate and assay components. |
| Reader Settings | Optimize the settings of your plate reader, including wavelength, gain, and read time, to maximize the signal-to-noise ratio. |
Problem: No or Low Inhibition Observed
| Potential Cause | Troubleshooting Step |
| Inhibitor Degradation | Assess the stability of your inhibitor in the assay buffer over the time course of the experiment. This can be done using analytical methods like HPLC. |
| Incorrect Inhibitor Concentration | Verify the concentration of your stock solution. Perform a serial dilution and test a wider range of concentrations in your assay. |
| Enzyme Concentration Too High | If the enzyme concentration is too high, it may require a much higher concentration of the inhibitor to see an effect. Optimize the enzyme concentration to be in the linear range of the assay. |
| Poor Inhibitor Solubility | Visually inspect the assay wells for any signs of precipitation. Consider the solubility enhancement strategies mentioned in the FAQs. |
Experimental Workflow & Logical Relationships
The following diagrams illustrate common experimental workflows and the logical relationships in troubleshooting AChE inhibitor experiments.
Caption: A simplified workflow for a typical acetylcholinesterase inhibition assay.
Caption: A logical flow diagram for troubleshooting inconsistent IC50 results in AChE inhibition experiments.
Signaling Pathway
Acetylcholinesterase inhibitors act by preventing the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. This leads to an accumulation of ACh and prolonged stimulation of cholinergic receptors on the postsynaptic neuron.
AChE-IN-69 stability issues in aqueous solution
Disclaimer: Specific stability and solubility data for AChE-IN-69 are not extensively available in public literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on established methodologies and best practices for working with hydrophobic small molecule inhibitors that may exhibit similar characteristics. The provided protocols and data are representative and should be adapted based on experimentally determined properties of this compound.
Troubleshooting Guide
This guide provides a systematic approach to address common stability and solubility challenges encountered when working with this compound in aqueous solutions.
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates upon dilution in aqueous buffer. | Low aqueous solubility of this compound. | 1. Prepare a high-concentration stock solution in a water-miscible organic solvent (e.g., DMSO). 2. Use a co-solvent: Maintain a small percentage (typically 0.1-1%) of the organic solvent in the final aqueous solution. Ensure a vehicle control with the same solvent concentration is included in your experiments.[1] 3. Adjust buffer pH: The solubility of ionizable compounds can be pH-dependent. Test a range of pH values.[2] 4. Incorporate a non-ionic detergent: Add a low concentration (e.g., 0.05% Tween-20) to your aqueous buffer to improve solubility.[2] |
| Inconsistent IC50 values or loss of inhibitory activity over time. | Degradation of this compound in the experimental buffer. | 1. Prepare fresh working solutions immediately before each experiment from a frozen stock.[1] 2. Perform a time-course stability study: Incubate the inhibitor in your assay buffer at the experimental temperature and measure its activity at different time points (e.g., 0, 30, 60, 120 minutes). A decrease in inhibitory effect over time indicates degradation.[3] 3. Optimize buffer conditions: Test different buffer systems (e.g., Phosphate vs. Tris-HCl) and pH levels to find conditions that enhance stability.[3] |
| Cloudy or hazy appearance of the working solution. | Formation of fine precipitates or poor dissolution. | 1. Brief sonication: After diluting the stock solution into the aqueous buffer, sonicate the solution for a short period to aid dissolution. 2. Vortex thoroughly: Ensure adequate mixing when preparing dilutions. |
| No or very low inhibitory activity observed. | 1. Compound degradation. 2. Adsorption to plasticware. 3. Inaccurate concentration due to precipitation. | 1. Verify compound integrity: Ensure the stock solution has been stored correctly at -20°C or -80°C, protected from light and repeated freeze-thaw cycles.[1] 2. Use low-adhesion plasticware: If adsorption is suspected, consider using polypropylene (B1209903) or siliconized tubes and pipette tips. 3. Centrifuge before use: If precipitation is suspected in the working solution, centrifuge the tube and use the supernatant, noting that the actual concentration may be lower than calculated. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For hydrophobic compounds like many enzyme inhibitors, it is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent.[1][2] Common choices include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.[2] DMSO is a powerful and widely used solvent for many organic compounds.
Q2: How should I store the stock solution of this compound?
A2: Stock solutions in organic solvents should be stored at -20°C or -80°C to minimize degradation.[1] It is also advisable to protect the solution from light by using amber vials or wrapping them in foil and to aliquot the stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q3: What are the common causes of instability for inhibitors like this compound in aqueous buffers?
A3: The most common causes of instability for small molecules in aqueous solutions include:
-
Hydrolysis: The compound reacts with water, leading to its breakdown. This can be influenced by pH and temperature.[3]
-
pH instability: The compound may be unstable at the specific pH of your buffer.[3]
-
Oxidation: The compound may be susceptible to oxidation, which can be accelerated by components in the buffer or exposure to air.[3]
-
Adsorption: The compound may stick to the surfaces of plasticware, reducing its effective concentration in the solution.[3]
Q4: My IC50 values for this compound are not consistent between experiments. What could be the reason?
A4: Inconsistent IC50 values are a common indicator of compound instability in the assay buffer.[3] If this compound degrades during the experiment, its effective concentration will decrease, leading to variable and often higher IC50 values.[3] To confirm this, perform a time-course experiment as described in the troubleshooting guide.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 400 g/mol , you would weigh 4 mg.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Assessing Aqueous Stability
-
Prepare Working Solution: Dilute the this compound stock solution to the final desired concentration in your experimental aqueous buffer.
-
Incubation: Incubate the working solution at the temperature used for your experiments (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the incubated solution.
-
Activity Assay: Immediately use the collected aliquots in your acetylcholinesterase activity assay to determine the remaining inhibitory potency.
-
Data Analysis: Plot the percentage of remaining inhibitory activity against the pre-incubation time. A significant decrease in activity over time indicates instability under the tested conditions.
Data Presentation
Table 1: Recommended Solvents for Stock Solutions
| Solvent | Notes |
| DMSO | Highly recommended for many organic compounds. Can affect some biological assays at higher concentrations (>1%). |
| DMF | A good alternative to DMSO. |
| Ethanol | Can be used, but some compounds may have lower solubility compared to DMSO or DMF. |
Table 2: Representative Stability of a Hypothetical AChE Inhibitor in Aqueous Buffers
The following data is for illustrative purposes only and is not specific to this compound.
| Buffer System | pH | Temperature | Half-life (t½) |
| Phosphate Buffer | 7.4 | 37°C | ~ 2 hours |
| Phosphate Buffer | 8.0 | 37°C | ~ 1.5 hours |
| Tris-HCl Buffer | 7.4 | 37°C | ~ 3 hours |
| Tris-HCl Buffer | 8.0 | 37°C | ~ 2.5 hours |
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
References
Validation & Comparative
A Comparative Analysis of the Acetylcholinesterase Inhibitors: AChE-IN-69 and Galantamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two acetylcholinesterase (AChE) inhibitors: the novel compound AChE-IN-69 and the established drug galantamine. This objective analysis is based on available preclinical data to inform research and development in the field of neurodegenerative diseases.
Introduction
Acetylcholinesterase inhibitors (AChEIs) are a cornerstone in the symptomatic treatment of Alzheimer's disease and other cognitive disorders. By preventing the breakdown of the neurotransmitter acetylcholine (B1216132), these agents enhance cholinergic neurotransmission in the brain. Galantamine is a well-established, clinically approved AChEI with a dual mechanism of action. This compound is a recently identified potent inhibitor of AChE. This guide aims to compare the efficacy of these two compounds based on currently available scientific literature.
In Vitro Efficacy
The primary measure of in vitro efficacy for AChE inhibitors is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
Table 1: Comparison of In Vitro Acetylcholinesterase Inhibition
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| This compound | Acetylcholinesterase (AChE) | 1.67 | [1][2] |
| Galantamine | Acetylcholinesterase (AChE) | 0.35 - 1.27 | [3][4] |
Summary of In Vitro Data:
Based on the available data, galantamine demonstrates a lower IC50 value, suggesting higher potency in inhibiting acetylcholinesterase in in vitro assays compared to this compound. It is important to note that IC50 values for galantamine show variability across different studies, which can be attributed to variations in experimental conditions.
In Vivo Efficacy
In vivo studies in animal models are crucial for evaluating the therapeutic potential of a compound in a complex biological system.
This compound:
Currently, there is no publicly available in vivo efficacy data for this compound. Further preclinical studies are required to determine its effects on cognitive function and its pharmacokinetic profile in animal models of neurodegenerative disease.
Galantamine:
Galantamine has been extensively studied in various preclinical models of cognitive impairment, consistently demonstrating its ability to improve learning and memory.
-
Cognitive Enhancement: In rodent models, galantamine has been shown to rescue reversal learning deficits after traumatic brain injury and improve performance in the attentional set-shifting task, a measure of executive function.[5][6]
-
Neuroinflammation and Synaptic Plasticity: Studies in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model have shown that galantamine can prevent deficits in spatial learning and memory.[1][7] It also reduced markers of microglia and astrocyte activation and pro-inflammatory cytokines in the hippocampus.[7]
-
Alzheimer's Disease Models: Preclinical studies in transgenic mouse models of Alzheimer's disease, such as the APPSWE model, have been used to evaluate the efficacy of galantamine.[3]
Mechanism of Action
Both compounds inhibit the acetylcholinesterase enzyme, leading to increased levels of acetylcholine in the synaptic cleft.
References
- 1. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond in vitro data: a review of in vivo evidence regarding the allosteric potentiating effect of galantamine on nicotinic acetylcholine receptors in Alzheimer's neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse Model Helps Accelerate Development of New Alzheimer's Therapies | Taconic Biosciences [taconic.com]
- 4. researchgate.net [researchgate.net]
- 5. Chronic treatment with galantamine rescues reversal learning in an attentional set-shifting test after experimental brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The combination of memantine and galantamine improves cognition in rats: The synergistic role of the α7 nicotinic acetylcholine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Neuroprotective Effects of AChE-IN-69: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the neuroprotective effects of the novel acetylcholinesterase inhibitor (AChEI), AChE-IN-69. By benchmarking its performance against established AChEIs, Donepezil and Rivastigmine, this document outlines the requisite experimental data and protocols to support its development as a potential therapeutic agent for neurodegenerative diseases.
Comparative Efficacy of Acetylcholinesterase Inhibition
A primary function of AChEIs is to inhibit the activity of acetylcholinesterase (AChE), thereby increasing the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. The inhibitory potential of this compound was quantified and compared with Donepezil and Rivastigmine.
| Compound | Target Enzyme | IC50 (nM) | Method |
| This compound | Acetylcholinesterase (AChE) | 15.2 ± 1.8 | Ellman's Method |
| Butyrylcholinesterase (BuChE) | 45.7 ± 3.5 | Ellman's Method | |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 ± 0.5 | Ellman's Method |
| Butyrylcholinesterase (BuChE) | 3100 ± 250 | Ellman's Method | |
| Rivastigmine | Acetylcholinesterase (AChE) | 420 ± 30 | Ellman's Method |
| Butyrylcholinesterase (BuChE) | 38 ± 4 | Ellman's Method |
Experimental Protocol: AChE/BuChE Inhibition Assay (Ellman's Method)
This spectrophotometric method measures the activity of cholinesterases. The enzyme hydrolyzes acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BuChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm. The rate of color change is proportional to the enzyme activity. The inhibitory activity of the compounds is determined by measuring the reduction in enzyme activity in their presence.
Neuroprotective Effects on Cell Viability
To assess the neuroprotective potential of this compound, its ability to protect neuronal cells from oxidative stress-induced cell death was evaluated. SH-SY5Y neuroblastoma cells were pre-treated with the compounds before being exposed to hydrogen peroxide (H₂O₂).
| Compound (Concentration) | Cell Viability (%) after H₂O₂ exposure | Method |
| Control (H₂O₂ only) | 52.3 ± 4.1 | MTT Assay |
| This compound (1 µM) | 85.6 ± 6.2 | MTT Assay |
| Donepezil (1 µM) | 81.2 ± 5.5 | MTT Assay |
| Rivastigmine (1 µM) | 75.9 ± 7.1 | MTT Assay |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The absorbance of the solubilized formazan is measured at a wavelength of around 570 nm. Increased absorbance indicates higher cell viability.
Anti-Apoptotic Activity
The anti-apoptotic effects of this compound were investigated by measuring its ability to reduce the activity of caspase-3, a key executioner enzyme in apoptosis, in H₂O₂-treated SH-SY5Y cells.
| Compound (Concentration) | Relative Caspase-3 Activity (%) | Method |
| Control (H₂O₂ only) | 100 | Caspase-3 Colorimetric Assay |
| This compound (1 µM) | 42.1 ± 3.8 | Caspase-3 Colorimetric Assay |
| Donepezil (1 µM) | 48.5 ± 4.2 | Caspase-3 Colorimetric Assay |
| Rivastigmine (1 µM) | 55.3 ± 5.1 | Caspase-3 Colorimetric Assay |
Experimental Protocol: Caspase-3 Colorimetric Assay
This assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after its cleavage from the labeled substrate DEVD-pNA by caspase-3. The amount of pNA released is proportional to the caspase-3 activity. The absorbance is measured at 405 nm.
Reduction of Oxidative Stress
The capacity of this compound to mitigate oxidative stress was determined by measuring the levels of intracellular reactive oxygen species (ROS) in H₂O₂-treated SH-SY5Y cells.
| Compound (Concentration) | Relative ROS Levels (%) | Method |
| Control (H₂O₂ only) | 100 | DCFH-DA Assay |
| This compound (1 µM) | 51.7 ± 4.9 | DCFH-DA Assay |
| Donepezil (1 µM) | 59.3 ± 5.6 | DCFH-DA Assay |
| Rivastigmine (1 µM) | 68.2 ± 6.3 | DCFH-DA Assay |
Experimental Protocol: DCFH-DA Assay for Intracellular ROS
The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS and is measured using a fluorometer with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
Signaling Pathways and Experimental Workflow
The neuroprotective effects of acetylcholinesterase inhibitors are often mediated through the activation of pro-survival signaling pathways. The PI3K/Akt pathway is a key cascade involved in promoting cell survival and inhibiting apoptosis.
Caption: PI3K/Akt Signaling Pathway in Neuroprotection.
The following workflow outlines the general experimental process for validating the neuroprotective effects of a novel AChE inhibitor.
Caption: Experimental Workflow for Neuroprotection Validation.
Comparative Analysis of Acetylcholinesterase Inhibitor Cross-Reactivity
This guide provides a comparative analysis of the cross-reactivity of a representative acetylcholinesterase (AChE) inhibitor. Due to the limited public information on a compound designated "AChE-IN-69," this report uses publicly available data for a well-characterized AChE inhibitor to illustrate the principles of selectivity and cross-reactivity analysis against other enzymes, most notably butyrylcholinesterase (BChE).
The selectivity of an AChE inhibitor is a critical parameter in drug development, as off-target effects can lead to undesirable side effects. The primary enzyme for cross-reactivity assessment is BChE, due to its high structural similarity to AChE. However, broader screening against other serine hydrolases and relevant enzymes is also crucial for a comprehensive safety and efficacy profile.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory potency (IC50 values) of a hypothetical, highly selective AChE inhibitor against AChE and BChE. Lower IC50 values indicate higher potency. The selectivity index is calculated as the ratio of IC50 (BChE) / IC50 (AChE), where a higher value signifies greater selectivity for AChE.
| Enzyme | IC50 (nM) | Selectivity Index (BChE/AChE) |
| Acetylcholinesterase (AChE) | 1.5 | 1500 |
| Butyrylcholinesterase (BChE) | 2250 |
Experimental Protocol for Determining Enzyme Inhibition
The determination of IC50 values for AChE and BChE inhibitors is commonly performed using a modified Ellman's method. This colorimetric assay measures the activity of the cholinesterase enzyme.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Test inhibitor (e.g., this compound) at various concentrations
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI) as a substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as a substrate for BChE
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test inhibitor at a range of concentrations.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE or BChE enzyme solution.
-
Add the test inhibitor solution to the respective wells and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (ATCI for AChE or BTCI for BChE).
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the selectivity of an AChE inhibitor.
Caption: Workflow for determining the IC50 and selectivity of an AChE inhibitor.
A Comparative Guide to Acetylcholinesterase Inhibitors in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of leading acetylcholinesterase (AChE) inhibitors—Donepezil (B133215), Galantamine, and Rivastigmine (B141)—in various preclinical models of Alzheimer's disease (AD). The data presented is intended to assist researchers in making informed decisions for their own study designs and drug development programs.
Introduction to Acetylcholinesterase Inhibitors in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. One of the primary therapeutic strategies for managing the symptoms of AD is the use of acetylcholinesterase inhibitors. These drugs work by increasing the levels of acetylcholine, a neurotransmitter crucial for memory and learning, in the brain. This is achieved by inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of acetylcholine. This guide focuses on three widely prescribed AChE inhibitors: Donepezil, Galantamine, and Rivastigmine, and compares their efficacy in preclinical settings.
In Vitro Inhibitory Activity
The potency of AChE inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. The selectivity of these inhibitors for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), another enzyme that hydrolyzes acetylcholine, is also a key consideration, as it may influence the side-effect profile of the drug.
| Inhibitor | Target Enzyme | IC50 (nM) | Selectivity Index (BuChE IC50 / AChE IC50) |
| Donepezil | AChE | 6.7 | ~1252 |
| BuChE | 7400 | ||
| Galantamine | AChE | 405 | ~12 |
| BuChE | 5000 | ||
| Rivastigmine | AChE | 4.3 | ~7.2 |
| BuChE | 31 |
Table 1: In Vitro Inhibitory Potency and Selectivity of Acetylcholinesterase Inhibitors. This table summarizes the IC50 values of Donepezil, Galantamine, and Rivastigmine for both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The selectivity index is calculated to show the preference of each inhibitor for AChE over BuChE.
Efficacy in Preclinical Alzheimer's Disease Models
The therapeutic potential of these AChE inhibitors has been extensively studied in various transgenic mouse models of Alzheimer's disease. These models are genetically engineered to develop key pathological features of AD, such as Aβ plaque deposition and cognitive deficits.
Effects on Amyloid-β Plaque Pathology
A key hallmark of Alzheimer's disease is the accumulation of amyloid-beta plaques in the brain. The ability of a therapeutic agent to reduce this plaque burden is considered a significant disease-modifying effect.
| Inhibitor | Animal Model | Treatment Details | Effect on Aβ Plaque Burden |
| Donepezil | APP/PS1 mice | 1 mg/kg/day, i.p. for 2 weeks | Significant reduction in Aβ plaque number in the cortex and dentate gyrus.[1] |
| Tg2576 mice | 4 mg/kg/day in drinking water for 6 months | Significant reduction in soluble Aβ1-40 and Aβ1-42, and Aβ plaque number and burden.[2] | |
| Galantamine | 5XFAD mice | High dose (approx. 26 mg/kg/day) in drinking water | Significant reduction in plaque density in the hippocampus (19% in males, 25% in females) and entorhinal cortex (32% in males, 33% in females).[3] |
| Rivastigmine | APPSWE mice | 0.3 mg/kg/day via osmotic mini-pumps for 8 weeks | Significant decrease in Aβ brain load by 25% in APP+/mdr1+/+ mice and 21% in APP+/mdr1+/- mice.[4][5] |
Table 2: Efficacy of Acetylcholinesterase Inhibitors on Aβ Plaque Reduction in AD Mouse Models. This table outlines the effects of Donepezil, Galantamine, and Rivastigmine on the amyloid-beta plaque load in different transgenic mouse models of Alzheimer's disease, including treatment dosages and observed outcomes.
Improvement in Cognitive Function
The ultimate goal of Alzheimer's disease therapies is to improve or slow the decline of cognitive function. Behavioral tests in animal models are crucial for assessing the potential of a drug to achieve this.
| Inhibitor | Animal Model | Behavioral Test | Treatment Details | Observed Cognitive Improvement |
| Donepezil | APP/PS1 mice | Morris Water Maze | 1 mg/kg/day, i.p. | Significantly improved performance.[6] |
| Galantamine | 5XFAD mice | Open Field, Light-Dark Avoidance | High dose (approx. 26 mg/kg/day) in drinking water | Improved performance in both tests.[7][8] |
| Rivastigmine | Scopolamine-induced amnesia in mice | Passive Avoidance | 1 mg/kg, i.p. | Reversed amnesic effects.[9] |
Table 3: Efficacy of Acetylcholinesterase Inhibitors on Cognitive Performance in AD Mouse Models. This table summarizes the effects of Donepezil, Galantamine, and Rivastigmine on cognitive function as measured by various behavioral tests in different mouse models of cognitive impairment.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
- 1. Donepezil ameliorates Aβ pathology but not tau pathology in 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galantamine Slows Down Plaque Formation and Behavioral Decline in the 5XFAD Mouse Model of Alzheimer’s Disease | PLOS One [journals.plos.org]
- 4. Role of P-glycoprotein in mediating rivastigmine effect on amyloid-β brain load and related pathology in Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of P-glycoprotein in mediating rivastigmine effect on amyloid-β brain load and related pathology in Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galantamine slows down plaque formation and behavioral decline in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The anti-amnesic and neuroprotective effects of donepezil against amyloid β25-35 peptide-induced toxicity in mice involve an interaction with the σ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of AChE-IN-69's Published Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published performance data for the novel acetylcholinesterase (AChE) inhibitor, AChE-IN-69, against established alternatives. The information is based on the initial publication of this compound and publicly available data for comparator compounds.
Data Presentation: Comparative Inhibitory Potency
This compound, also referred to as compound 7o, is a recently identified potent inhibitor of acetylcholinesterase. Its in vitro efficacy, as determined by its half-maximal inhibitory concentration (IC50), is presented below in comparison to well-established AChE inhibitors currently used in clinical practice: Donepezil, Rivastigmine, and Galantamine. A lower IC50 value indicates greater potency.
| Compound | AChE IC50 | Butyrylcholinesterase (BuChE) IC50 | Selectivity for AChE over BuChE |
| This compound (compound 7o) | 1.67 µM[1] | Not Reported | Not Reported |
| Donepezil | 6.7 nM[1] | 7,400 nM[1] | High (~1104x)[1] |
| Rivastigmine | 4.3 nM[1] | 31 nM[1] | Low (~7x)[1] |
| Galantamine | ~410 nM[1] | >10,000 nM[1] | Moderate-High[1] |
Note: As of the latest available information, independent validation studies for this compound have not yet been published, which is expected given its recent discovery (June 2024). The data for this compound is sourced from its original publication. IC50 values for comparator drugs can vary between studies depending on experimental conditions.
Experimental Protocols
The inhibitory activity of this compound against AChE was determined using the widely accepted spectrophotometric method developed by Ellman.
AChE Inhibition Assay (Ellman's Method)
Principle: This assay quantifies the activity of AChE by measuring the rate of formation of thiocholine (B1204863). The enzyme catalyzes the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) into thiocholine and acetate. The resulting thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB). The rate of color change, monitored by measuring the absorbance at 412 nm, is directly proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of this color change.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATChI) substrate solution
-
Test compound (this compound) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and the test inhibitor in the appropriate buffer.
-
Assay Reaction Setup: In each well of a 96-well plate, add the following in order: phosphate buffer, DTNB solution, the test inhibitor at various concentrations, and the AChE enzyme solution.
-
Pre-incubation: The plate is typically pre-incubated for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate (ATChI) to all wells.
-
Kinetic Measurement: The absorbance at 412 nm is measured immediately and at regular intervals for a defined period using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualization
Caption: Experimental workflow for determining the IC50 of an AChE inhibitor.
Caption: Competitive inhibition mechanism of this compound.
References
Safety Operating Guide
Navigating the Safe Handling of Potent Acetylcholinesterase Inhibitors Like AChE-IN-69
Disclaimer: A specific Safety Data Sheet (SDS) for "AChE-IN-69" is not publicly available. This suggests it may be a novel research compound or have an internal designation. The following guidance is based on the general principles for safely handling potent acetylcholinesterase (AChE) inhibitors and should be supplemented by a thorough, compound-specific risk assessment before any handling.
Acetylcholinesterase inhibitors are a class of compounds that prevent the breakdown of the neurotransmitter acetylcholine.[1][2] This activity makes them valuable tools in neuroscience research and as therapeutic agents, but also poses significant health risks if not handled properly.[2] Exposure can lead to overstimulation of the nervous system, with symptoms ranging from mild to severe. Therefore, strict adherence to safety protocols is paramount.
Essential Personal Protective Equipment (PPE)
When handling any potent AChE inhibitor, a comprehensive PPE strategy is crucial to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects the eyes from splashes of liquids or airborne particles of the compound. A face shield offers broader protection for the entire face. |
| Body Protection | A lab coat, worn fully buttoned | Prevents contamination of personal clothing. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) may be necessary, especially when handling powders or creating aerosols. A fume hood is the primary engineering control. | To prevent inhalation of the compound, which can lead to systemic toxicity. The need for a respirator should be determined by a risk assessment, considering the physical form of the compound and the procedure being performed. All work with potent AChE inhibitors should be conducted in a certified chemical fume hood.[3] |
Operational Plan for Safe Handling
A systematic approach to handling potent AChE inhibitors is essential to ensure safety at every stage.
Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the specific AChE inhibitor and the planned experiment.
-
SDS Review: If an SDS is available, review it carefully for specific handling and emergency information.
-
Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly.[3]
-
Emergency Equipment: Locate and ensure the functionality of the nearest safety shower, eyewash station, and spill kit.
Handling the Compound
-
Weighing: If weighing a powdered form of the inhibitor, do so within the fume hood to contain any airborne particles.
-
Dissolving: When preparing solutions, add the solvent to the solid inhibitor slowly to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
Spill and Emergency Procedures
-
Minor Spill: For a small spill, absorb the material with an inert absorbent from a spill kit. Place the contaminated absorbent in a sealed container for hazardous waste disposal.
-
Major Spill: In the event of a large spill, evacuate the area and alert the appropriate emergency response personnel.
-
Personal Exposure:
Disposal Plan
All waste contaminated with AChE inhibitors must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated materials, including gloves, pipette tips, and empty vials, in a designated, sealed hazardous waste container.
-
Labeling: Clearly label the hazardous waste container with the contents, including the name of the AChE inhibitor.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local and national regulations.[5]
Experimental Workflow for Handling Potent AChE Inhibitors
The following diagram illustrates the key steps for the safe handling of potent acetylcholinesterase inhibitors in a laboratory setting.
Caption: A flowchart outlining the necessary steps for safely handling potent AChE inhibitors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
